Cas no 258886-04-3 (5-Bromo-2-methylbenzyl Alcohol)

5-Bromo-2-methylbenzyl Alcohol is a brominated aromatic alcohol with the molecular formula C₈H₉BrO. This compound features a hydroxymethyl group at the benzyl position and a methyl substituent adjacent to the bromine atom, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceuticals, agrochemicals, and specialty chemical manufacturing. The presence of both bromine and hydroxyl functional groups allows for further derivatization, facilitating cross-coupling reactions, esterifications, and other transformations. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
5-Bromo-2-methylbenzyl Alcohol structure
258886-04-3 structure
商品名:5-Bromo-2-methylbenzyl Alcohol
CAS番号:258886-04-3
MF:C8H9BrO
メガワット:201.0605
MDL:MFCD12031921
CID:1003235
PubChem ID:12993770

5-Bromo-2-methylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

    • (Benzenemethanol, 5-bromo-2-methyl- )
    • 5-Bromo-2-methylbenzyl Alcohol
    • (5-bromo-2-methylphenyl)methanol
    • 5-bromo-2-methylBenzenemethanol
    • BENZENEMETHANOL, 5-BROMO-2-METHYL-
    • 5-bromo-2-methylbenzylalcohol
    • (5-Bromo-2-methyl-phenyl)-methanol
    • CXASFBKJNJSOAI-UHFFFAOYSA-N
    • Benzenemethanol,5-bromo-2-methyl-
    • Z0434
    • F10103
    • CS-W000524
    • MFCD12031921
    • DA-37813
    • Z1259109160
    • 258886-04-3
    • EN300-133496
    • AB87965
    • SCHEMBL606473
    • AMY39689
    • SY153594
    • DTXSID10514547
    • B5037
    • A903110
    • AKOS014642054
    • F15583
    • TS-02855
    • MDL: MFCD12031921
    • インチ: 1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
    • InChIKey: CXASFBKJNJSOAI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])C([H])([H])O[H]

計算された属性

  • せいみつぶんしりょう: 199.98368g/mol
  • どういたいしつりょう: 199.98368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • ゆうかいてん: 58.0 to 62.0 deg-C

5-Bromo-2-methylbenzyl Alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-133496-0.05g
(5-bromo-2-methylphenyl)methanol
258886-04-3 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-133496-0.25g
(5-bromo-2-methylphenyl)methanol
258886-04-3 95%
0.25g
$23.0 2023-05-03
abcr
AB482028-5 g
5-Bromo-2-methylbenzyl alcohol
258886-04-3
5g
€258.70 2022-07-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5037-5G
5-Bromo-2-methylbenzyl Alcohol
258886-04-3 >98.0%(GC)
5g
¥1200.00 2024-04-16
abcr
AB482028-10 g
5-Bromo-2-methylbenzyl alcohol
258886-04-3
10g
€405.20 2022-07-29
Chemenu
CM243952-10g
(5-Bromo-2-methylphenyl)methanol
258886-04-3 95%+
10g
$262 2022-06-11
Apollo Scientific
OR510027-250mg
5-Bromo-2-methylbenzyl alcohol
258886-04-3 >97%
250mg
£36.00 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD434742-1g
(5-Bromo-2-methylphenyl)methanol
258886-04-3 95%
1g
¥476.0 2022-03-01
Chemenu
CM243952-10g
(5-Bromo-2-methylphenyl)methanol
258886-04-3 95%+
10g
$274 2021-06-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB0035-5g
(5-bromo-2-methylphenyl)methanol
258886-04-3 98%
5g
$188 2023-09-07

5-Bromo-2-methylbenzyl Alcohol 関連文献

5-Bromo-2-methylbenzyl Alcoholに関する追加情報

Comprehensive Overview of 5-Bromo-2-methylbenzyl Alcohol (CAS No. 258886-04-3): Properties, Applications, and Industry Insights

5-Bromo-2-methylbenzyl Alcohol (CAS No. 258886-04-3) is a versatile brominated aromatic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical manufacturing. This organobromine derivative features a unique molecular structure combining a benzyl alcohol group with bromine and methyl substituents, making it valuable for cross-coupling reactions and chiral synthesis. Recent market trends show growing demand for such halogenated building blocks in drug discovery programs targeting kinase inhibitors and CNS-active compounds.

The compound's structural motif (C8H9BrO) enables diverse chemical transformations, particularly in palladium-catalyzed reactions where the bromine atom serves as an excellent leaving group. Researchers frequently search for "5-Bromo-2-methylbenzyl Alcohol solubility" and "258886-04-3 synthetic routes," reflecting interest in its physicochemical properties and scalable production methods. Analytical data reveals its crystalline form typically melts at 78-82��C, with good stability under inert atmospheres but requiring protection from prolonged light exposure due to potential photodegradation.

In pharmaceutical applications, this compound serves as a precursor for biaryl ether formation – a key structural element in many FDA-approved drugs. Industry reports highlight its use in developing non-steroidal anti-inflammatory (NSAID) analogs and selective serotonin reuptake inhibitors (SSRIs). The presence of both electron-donating (-CH3) and electron-withdrawing (-Br) groups creates unique electronic effects that influence reaction pathways in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

Material science applications leverage the compound's ability to form self-assembled monolayers (SAMs) on metal surfaces, with researchers investigating its potential in organic electronics and molecular sensors. Recent patents describe its incorporation into liquid crystal materials where the bromine atom enhances anisotropic properties. Environmental considerations drive searches for "green synthesis of 258886-04-3," prompting development of catalytic bromination methods that reduce halogen waste.

Quality control protocols for 5-Bromo-2-methylbenzyl Alcohol emphasize HPLC purity analysis (>98%) and careful monitoring of residual solvents. The compound's spectroscopic fingerprints – including characteristic 1H NMR signals at δ 7.35 (d, Ar-H), 4.65 (s, -CH2OH), and 2.45 (s, -CH3) – serve as critical identification markers. Storage recommendations typically suggest amber glass containers at 2-8°C under nitrogen, addressing common user queries about "258886-04-3 stability" and "handling precautions."

Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where its rigid aromatic core facilitates porous material construction. The global market for such fine chemicals is projected to grow at 6.2% CAGR through 2030, driven by demand from contract research organizations and generic drug manufacturers. Analytical techniques like GC-MS fragmentation patterns and XRPD polymorph screening have become standard characterization tools for this material.

Regulatory compliance remains a key consideration, with 5-Bromo-2-methylbenzyl Alcohol requiring proper REACH registration for European markets. Safety data sheets highlight standard organic compound handling procedures, while environmental fate studies confirm moderate biodegradability under aerobic conditions. The compound's structure-activity relationships continue to attract computational chemistry studies, particularly in QSAR modeling of substituted benzyl alcohols.

Supply chain dynamics reveal increasing preference for just-in-time manufacturing of such specialty intermediates, with technical specifications often requiring residual metal analysis below 10 ppm. The compound's utility in asymmetric synthesis has expanded through development of novel chiral auxiliaries that exploit its prochiral center. Recent process chemistry innovations have reduced typical batch cycle times by 40% through optimized bromination-deprotection sequences.

Future applications may include bioorthogonal chemistry where the bromine serves as a latent tagging site for click chemistry modifications. Academic interest persists in exploring its solid-state photochemistry, particularly in topochemical reactions that could enable novel polymerization pathways. The compound's balanced lipophilicity (calculated logP ~2.1) makes it particularly valuable for medicinal chemistry programs targeting blood-brain barrier penetration.

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